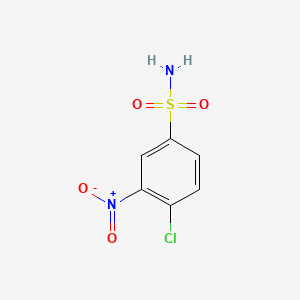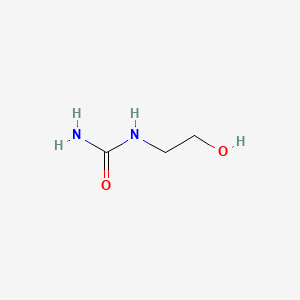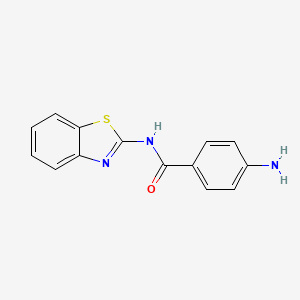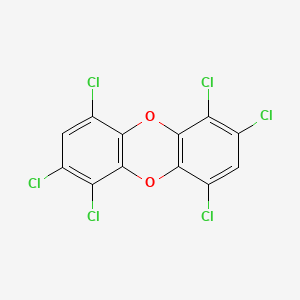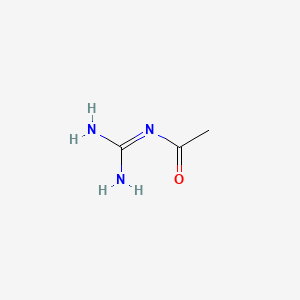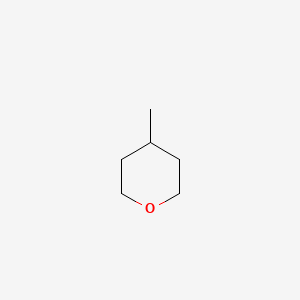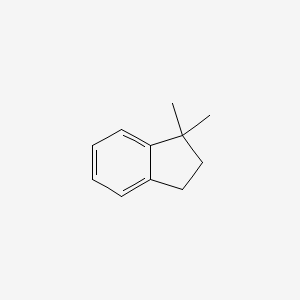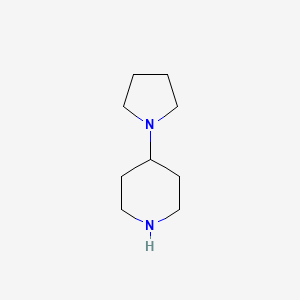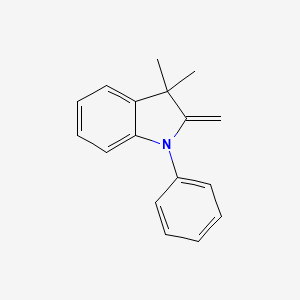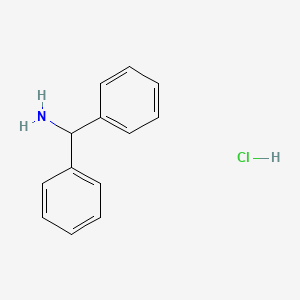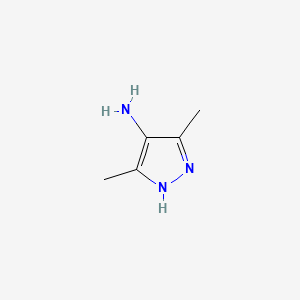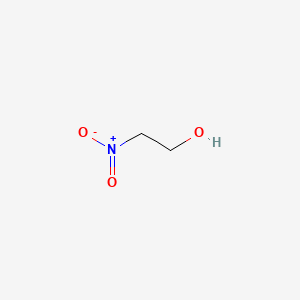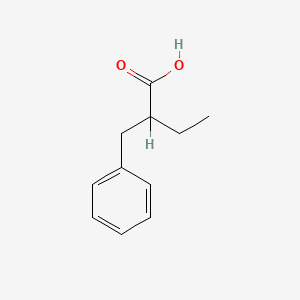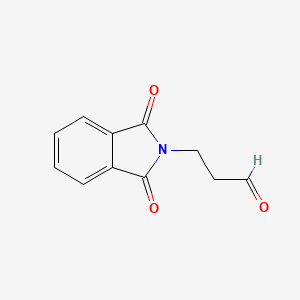
3-Phthalimidopropionaldehyde
Übersicht
Beschreibung
3-Phthalimidopropionaldehyde is a chemical compound that is related to phthalimides and aldehydes. It is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a phthalimide group and an aldehyde functional group, which allows it to undergo a variety of chemical reactions.
Synthesis Analysis
The synthesis of 3-Phthalimidopropionaldehyde and its derivatives can be achieved through several methods. One approach involves the electroreductive intramolecular coupling of phthalimides with aromatic aldehydes, which has been applied to the total synthesis of lennoxamine, yielding cyclized products in moderate to high yields . Another method includes a sequential organocatalytic enantioselective aldol-lactonization reaction of 2-formylbenzoic esters with ketones/aldehydes, which allows for the construction of enantioenriched phthalides . Additionally, a Rhodium(III)-catalyzed asymmetric addition of inert arene C-H bonds to aldehydes has been reported to afford enantioenriched phthalides with high yields and enantiomeric purity .
Molecular Structure Analysis
The molecular structure of 3-Phthalimidopropionaldehyde is characterized by the presence of a phthalimide moiety and an aldehyde group. This structure is amenable to various chemical transformations, including cyclization and addition reactions. The reactivity of the aldehyde group is a key feature that facilitates the formation of cyclic phthalides and other complex molecules .
Chemical Reactions Analysis
3-Phthalimidopropionaldehyde can undergo a range of chemical reactions. For instance, it can participate in reductive coupling with ketones and aldehydes, leading to the formation of alkylideneisoindolin-1-ones under controlled conditions . It can also be involved in oxidative coupling reactions catalyzed by Rh(III) complexes and aryl amines to form C3-substituted phthalides . Furthermore, the compound can react with ketones and aldehydes by low-valent titanium to yield various reduced products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Phthalimidopropionaldehyde are influenced by its functional groups. The aldehyde group is known to be reactive, which can lead to instability under certain conditions, as seen in the case of 3-carbamoyl-2-phenylpropionaldehyde, a related compound that is highly unstable at physiological pH and undergoes rapid elimination . The reactivity of the aldehyde group also allows for the formation of complexes, such as with bisulfite, which can be used to stabilize intermediates during biotransformations . The compound's properties are crucial for its applications in synthesis and its potential use in the production of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Application 1: Organic π-Conjugated Materials
- Summary of Application: 3-Phthalimidopropionaldehyde is used in the synthesis of organic π-conjugated materials. These materials are used as active components in electronic devices .
- Methods of Application: The synthetic chemist can precisely control the properties of these materials with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
- Results or Outcomes: The use of these materials has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells. The key advantage of these compounds relates to the ability to tailor material properties such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies .
Application 2: Synthesis of Biologically Active Natural Products
- Summary of Application: 3-Phthalimidopropionaldehyde plays a crucial role in the synthesis of 3-substituted phthalides, which are vital molecules owing to their fascinating biological activity .
- Methods of Application: Emphasis is put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides. These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
- Results or Outcomes: The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed .
Application 3: Structure-Property Relationships of Organic π-Conjugated Small Molecules
- Summary of Application: 3-Phthalimidopropionaldehyde is used in the synthesis of organic π-conjugated small molecules. These molecules have bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character .
- Methods of Application: The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
- Results or Outcomes: The use of these materials has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells . The key advantage of these compounds relates to the ability to tailor material properties such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies .
Application 4: Synthesis of Biologically Active Natural Products
- Summary of Application: 3-Phthalimidopropionaldehyde plays a crucial role in the synthesis of 3-substituted phthalides, which are vital molecules owing to their fascinating biological activity .
- Methods of Application: Emphasis is put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides .
- Results or Outcomes: The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed .
Application 5: Structure-Property Relationships of Organic π-Conjugated Small Molecules
- Summary of Application: 3-Phthalimidopropionaldehyde is used in the synthesis of organic π-conjugated small molecules. These molecules have bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character .
- Methods of Application: The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
- Results or Outcomes: The use of these materials has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells . The key advantage of these compounds relates to the ability to tailor material properties such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies .
Application 6: Synthesis of Biologically Active Natural Products
- Summary of Application: 3-Phthalimidopropionaldehyde plays a crucial role in the synthesis of 3-substituted phthalides, which are vital molecules owing to their fascinating biological activity .
- Methods of Application: Emphasis is put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides .
- Results or Outcomes: The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed .
Safety And Hazards
Zukünftige Richtungen
3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phthalimidopropionaldehyde | |
CAS RN |
2436-29-5 | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

